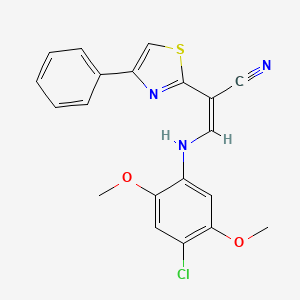
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by data from various studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Weight : 397.9 g/mol
- Chemical Structure : The compound features a thiazole moiety linked to an acrylonitrile group, which is significant for its biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and acrylonitrile structures exhibit significant anticancer properties. For example, similar thiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colorectal) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
The presence of electron-donating groups and specific substitutions on the phenyl ring have been correlated with enhanced cytotoxicity against cancer cells .
Antimicrobial Activity
The thiazole-containing compounds have also demonstrated antimicrobial properties. A study highlighted that derivatives of thiazole exhibited activity against various bacterial strains, suggesting their potential as novel antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in several research articles. For instance, a compound similar to this compound was tested for its ability to prevent seizures in animal models:
| Compound | Model Used | ED50 (mg/kg) |
|---|---|---|
| Compound C | PTZ-induced seizures | 20 |
The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influence anticonvulsant efficacy .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-based compounds found that those with a methyl group at position 4 of the phenyl ring exhibited enhanced activity against breast cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested against MRSA and other resistant bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL . This suggests that modifications in the thiazole structure can lead to effective antimicrobial agents.
Eigenschaften
IUPAC Name |
(Z)-3-(4-chloro-2,5-dimethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-25-18-9-16(19(26-2)8-15(18)21)23-11-14(10-22)20-24-17(12-27-20)13-6-4-3-5-7-13/h3-9,11-12,23H,1-2H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCQKKWLAGUASP-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














